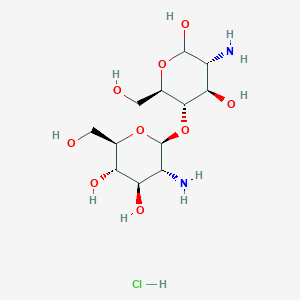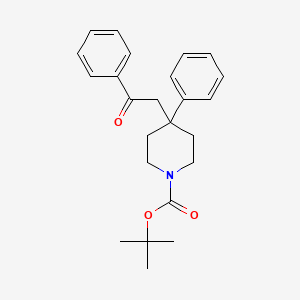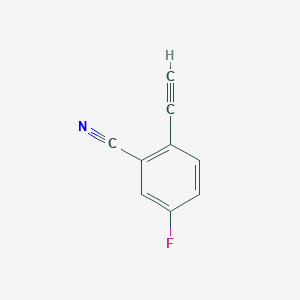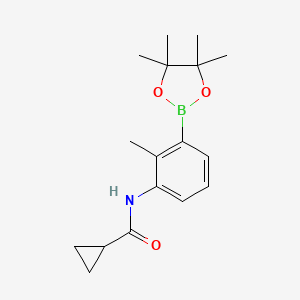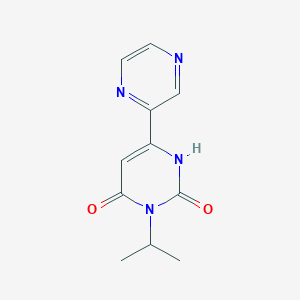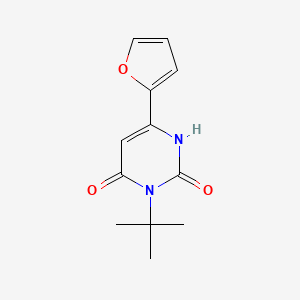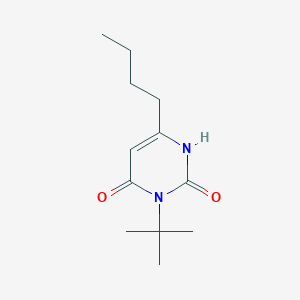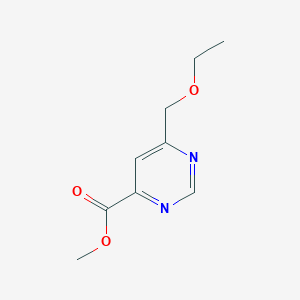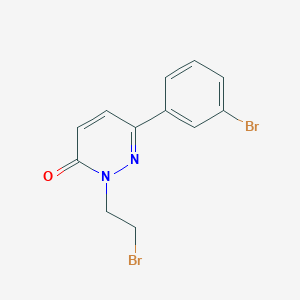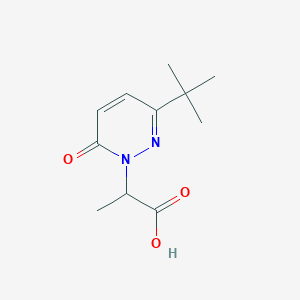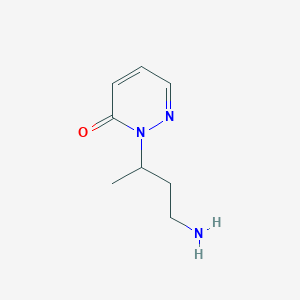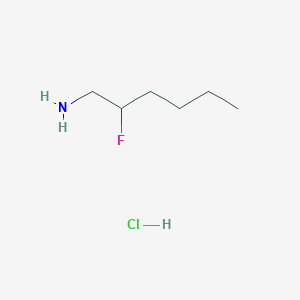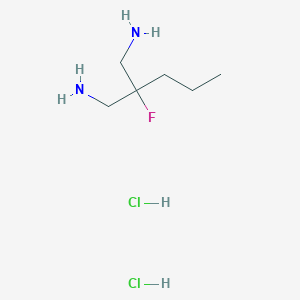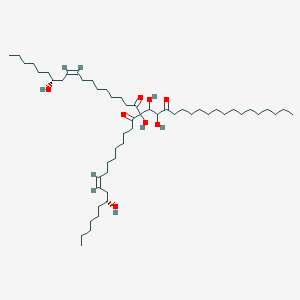
Diricinoleoyl-palmitoyl-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diricinoleoyl-palmitoyl-glycerol is a complex lipid molecule, specifically a triglyceride, where the acyl groups at positions 1 and 2 are oleoyl groups, and the acyl group at position 3 is a palmitoyl group. This compound is of interest in various scientific fields due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: Diricinoleoyl-palmitoyl-glycerol can be synthesized through a series of esterification reactions. The process typically involves the reaction of glycerol with oleic acid and palmitic acid under acidic conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to ensure high yield and purity. The raw materials, glycerol, oleic acid, and palmitic acid, are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The resulting product is then purified through various techniques, such as distillation and crystallization, to obtain the desired compound.
化学反应分析
Types of Reactions: Diricinoleoyl-palmitoyl-glycerol can undergo several types of chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under mild conditions to avoid over-oxidation.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Hydrolysis of this compound can be achieved using strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: The major products of oxidation reactions are various oxidized derivatives of this compound, such as this compound epoxide.
Reduction: Reduction reactions yield reduced forms of the compound, such as this compound alcohol.
Hydrolysis: Hydrolysis results in the formation of glycerol and free fatty acids (oleic acid and palmitic acid).
科学研究应用
Diricinoleoyl-palmitoyl-glycerol has several scientific research applications across various fields:
Chemistry: It is used as a model compound in the study of lipid chemistry and the behavior of triglycerides.
Biology: The compound is utilized in biological research to understand lipid metabolism and the role of triglycerides in cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, such as in the treatment of metabolic disorders and cardiovascular diseases.
Industry: In the food industry, it is used as an emulsifier and stabilizer in various food products.
作用机制
Diricinoleoyl-palmitoyl-glycerol is similar to other triglycerides, such as 1,2-dioleoyl-3-palmitoylglycerol and triolein. its unique combination of oleoyl and palmitoyl groups gives it distinct properties and potential applications. Unlike triolein, which contains three oleoyl groups, this compound has a mix of oleoyl and palmitoyl groups, making it more versatile in its applications.
相似化合物的比较
1,2-dioleoyl-3-palmitoylglycerol
Triolein
1,3-dioleoyl-2-palmitoylglycerol
1,2-dipalmitoyl-3-oleoylglycerol
属性
IUPAC Name |
(7R,9Z,28Z,31R)-19-(1,2-dihydroxy-3-oxooctadecyl)-7,19,31-trihydroxyheptatriaconta-9,28-diene-18,20-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O8/c1-4-7-10-13-14-15-16-17-18-19-26-31-38-45-50(58)53(61)54(62)55(63,51(59)46-39-32-27-22-20-24-29-36-43-48(56)41-34-11-8-5-2)52(60)47-40-33-28-23-21-25-30-37-44-49(57)42-35-12-9-6-3/h29-30,36-37,48-49,53-54,56-57,61-63H,4-28,31-35,38-47H2,1-3H3/b36-29-,37-30-/t48-,49-,53?,54?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVIKUSZYVDOTM-FGMUFLJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCC(CCCCCC)O)(C(=O)CCCCCCCC=CCC(CCCCCC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C(O)C(O)C(O)(C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)
